Methyl 1-benzofuran-2-carboxylate Methyl 1-benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1646-27-1
VCID: VC21280247
InChI: InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
SMILES: COC(=O)C1=CC2=CC=CC=C2O1
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

Methyl 1-benzofuran-2-carboxylate

CAS No.: 1646-27-1

Cat. No.: VC21280247

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzofuran-2-carboxylate - 1646-27-1

Specification

CAS No. 1646-27-1
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name methyl 1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C10H8O3/c1-12-10(11)9-6-7-4-2-3-5-8(7)13-9/h2-6H,1H3
Standard InChI Key GIJIKNIHYNIDSJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC=CC=C2O1
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2O1

Introduction

Chemical Properties and Structure

Methyl 1-benzofuran-2-carboxylate possesses a well-defined set of physical and chemical properties that influence its behavior in chemical reactions and applications. The compound has a molecular formula of C₁₀H₈O₃ with a molecular weight of 176.17 g/mol . Structurally, it consists of a benzofuran core with a methyl ester substituent at the 2-position, which gives it distinct chemical reactivity compared to other benzofuran derivatives.

The physical characteristics of methyl 1-benzofuran-2-carboxylate include a melting point of 54-55°C and a boiling point of 130-140°C at 2 Torr pressure . It exists as a yellow solid at room temperature with an estimated density of 1±0.06 g/cm³ . These physical properties influence its handling, storage, and application in laboratory and industrial settings.

From a chemical perspective, the ester functionality provides a reactive site for various transformations including hydrolysis, transesterification, reduction, and nucleophilic attack. The benzofuran core contributes to the compound's aromaticity and electronic properties, influencing its stability and reactivity patterns. The combination of these structural features makes methyl 1-benzofuran-2-carboxylate particularly interesting for chemical synthesis and pharmaceutical applications.

Storage recommendations for methyl 1-benzofuran-2-carboxylate include keeping it sealed in a dry environment at room temperature to maintain its stability . The compound's moderate melting point allows for easy handling in laboratory settings while its relatively high boiling point provides stability during many chemical reactions conducted at elevated temperatures.

Structural Characteristics

The benzofuran backbone of methyl 1-benzofuran-2-carboxylate consists of a benzene ring fused with a five-membered furan ring, creating a planar, aromatic heterocyclic system. The methyl ester group at the 2-position extends from the furan ring, positioned optimally for interaction with various biological targets when used in medicinal chemistry applications. This structural arrangement contributes to the compound's specific chemical behavior and potential biological activities.

Spectroscopic Properties

While specific spectroscopic data for methyl 1-benzofuran-2-carboxylate is limited in the provided information, related benzofuran compounds show characteristic patterns in NMR and IR spectra. Based on structurally similar compounds, methyl 1-benzofuran-2-carboxylate would likely exhibit characteristic ¹H NMR signals for the methyl ester group (approximately δ 3.8-3.9 ppm) and aromatic protons of the benzofuran system (approximately δ 6.5-7.5 ppm) .

Synthesis Methods

The synthesis of methyl 1-benzofuran-2-carboxylate can be approached through several methodologies. One significant approach involves the synthesis of benzofuran-2-carboxylic acid followed by esterification to form the methyl ester. A particularly efficient method for producing the precursor benzofuran-2-carboxylic acids utilizes the Perkin rearrangement of 3-halocoumarins .

Perkin Rearrangement Approach

The Perkin rearrangement represents a powerful synthetic route to benzofuran-2-carboxylic acids, which can subsequently be converted to methyl 1-benzofuran-2-carboxylate through esterification. This reaction involves the base-catalyzed ring contraction of 3-halocoumarins to form the corresponding benzofuran-2-carboxylic acids . The reaction proceeds through an initial base-catalyzed ring fission, followed by intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide to produce the benzofuran moiety .

Modern adaptations of this synthesis employ microwave reaction conditions, which significantly reduce reaction times from approximately 3 hours to just 5 minutes while maintaining very high yields (95-99%) . This expedited approach represents a substantial improvement in synthetic efficiency.

The mechanism of the Perkin rearrangement involves:

  • Base-catalyzed addition of hydroxide to the carbonyl group

  • Ring opening to form an intermediate containing a phenoxide anion

  • Intramolecular nucleophilic attack by the phenoxide on the vinyl halide

  • Formation of the benzofuran ring system with the carboxylic acid functionality

After obtaining the benzofuran-2-carboxylic acid, standard esterification procedures with methanol and a suitable catalyst would yield methyl 1-benzofuran-2-carboxylate.

Applications and Research Findings

Methyl 1-benzofuran-2-carboxylate and related benzofuran derivatives have significant applications in pharmaceutical research and organic synthesis. Benzofuran-based compounds are important in the development of biologically active molecules with potential applications in treating cancer and central nervous system disorders . The ester functionality in methyl 1-benzofuran-2-carboxylate provides a versatile handle for further derivatization, making it a valuable building block in medicinal chemistry.

Synthetic Applications

Methyl 1-benzofuran-2-carboxylate serves as an important intermediate in organic synthesis. The ester functionality can undergo various transformations including:

  • Hydrolysis to regenerate the carboxylic acid

  • Aminolysis to form amides

  • Reduction to form alcohols or aldehydes

  • Grignard or similar nucleophilic additions

These transformations enable the creation of diverse benzofuran libraries for structure-activity relationship studies in drug discovery efforts.

Comparison with Related Compounds

Understanding methyl 1-benzofuran-2-carboxylate in the context of structurally related compounds provides valuable insights into its chemical behavior and potential applications. The following table compares key properties of methyl 1-benzofuran-2-carboxylate with related benzofuran and furan derivatives:

Table 1: Comparison of Methyl 1-benzofuran-2-carboxylate with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Structural Distinction
Methyl 1-benzofuran-2-carboxylateC₁₀H₈O₃176.1754-55Base benzofuran with methyl ester at 2-position
5-Methyl-1-benzofuran-2-carboxylic acidC₁₀H₈O₃176.17N/ACarboxylic acid vs. methyl ester, methyl group at 5-position
Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylateC₁₃H₁₂O₅248.23N/AAdditional 1,3-dioxolane substituent at 6-position
Methyl furan-2-carboxylateC₆H₆O₃126.11N/AFuran vs. benzofuran core structure

This comparison reveals that despite sharing similar molecular formulas with some compounds (like 5-methyl-1-benzofuran-2-carboxylic acid), the positioning of functional groups and the nature of substituents significantly influence physical properties and potential applications. The methyl ester in methyl 1-benzofuran-2-carboxylate offers distinct reactivity compared to the free carboxylic acid in 5-methyl-1-benzofuran-2-carboxylic acid, while maintaining the same molecular weight .

Structure-Property Relationships

The benzofuran core contributes to aromatic character and planarity, properties important for potential binding interactions with biological targets. The positioning of substituents on this core structure significantly affects physical properties such as melting point, solubility, and chemical reactivity. For instance, the addition of a 1,3-dioxolane group in methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate increases molecular weight and likely alters solubility properties compared to the unsubstituted methyl 1-benzofuran-2-carboxylate.

The simpler methyl furan-2-carboxylate lacks the benzene ring of the benzofuran structure, resulting in different electronic properties and likely different biological activity profiles . These structure-property relationships provide guidance for designing benzofuran derivatives with optimized properties for specific applications.

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